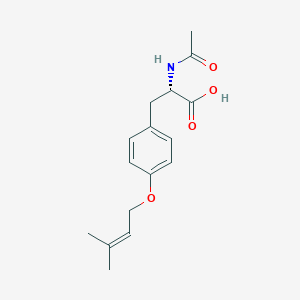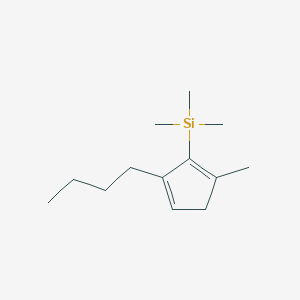![molecular formula C11H18O2 B12575484 1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene CAS No. 251093-45-5](/img/structure/B12575484.png)
1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1-Etoxiprop-2-en-1-il)oxi]hexa-2,4-dieno es un compuesto orgánico con la fórmula molecular C11H18O2. Se caracteriza por su estructura única, que incluye un grupo etoxi unido a un grupo prop-2-en-1-il, que a su vez está conectado a una cadena hexa-2,4-dieno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 1-[(1-Etoxiprop-2-en-1-il)oxi]hexa-2,4-dieno normalmente implica la reacción de etoxipropeno con hexa-2,4-dieno en condiciones controladas. La reacción generalmente se lleva a cabo en presencia de un catalizador, como un ácido de Lewis, para facilitar la formación del producto deseado. Las condiciones de reacción, incluida la temperatura y el solvente, se optimizan para lograr un alto rendimiento y pureza.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para la eficiencia, la rentabilidad y la seguridad. Los reactores de flujo continuo y los sistemas automatizados se utilizan a menudo para garantizar una calidad constante y un alto rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
1-[(1-Etoxiprop-2-en-1-il)oxi]hexa-2,4-dieno experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar epóxidos correspondientes u otros derivados oxigenados.
Reducción: Las reacciones de reducción pueden convertir los dobles enlaces en enlaces simples, lo que lleva a derivados saturados.
Sustitución: El grupo etoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.
Reducción: La hidrogenación catalítica utilizando catalizadores de paladio o platino se emplea comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como etóxido de sodio u otros nucleófilos.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir epóxidos, mientras que la reducción puede producir hidrocarburos saturados.
Aplicaciones Científicas De Investigación
1-[(1-Etoxiprop-2-en-1-il)oxi]hexa-2,4-dieno tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica, particularmente en la preparación de moléculas complejas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están realizando investigaciones para explorar su potencial como intermedio farmacéutico.
Industria: Se utiliza en la producción de productos químicos y materiales especiales, como polímeros y resinas.
Mecanismo De Acción
El mecanismo de acción de 1-[(1-Etoxiprop-2-en-1-il)oxi]hexa-2,4-dieno implica su interacción con los objetivos moleculares a través de sus dobles enlaces reactivos y el grupo etoxi. El compuesto puede sufrir reacciones de adición electrofílica, donde los electrófilos atacan los dobles enlaces, lo que lleva a la formación de nuevos enlaces químicos. Esta reactividad se explota en diversas aplicaciones sintéticas.
Comparación Con Compuestos Similares
Compuestos Similares
1-[(1-Metoxiprop-2-en-1-il)oxi]hexa-2,4-dieno: Estructura similar pero con un grupo metoxi en lugar de un grupo etoxi.
1-[(1-Propoxiprop-2-en-1-il)oxi]hexa-2,4-dieno: Estructura similar pero con un grupo propoxi.
1-[(1-Butoxiprop-2-en-1-il)oxi]hexa-2,4-dieno: Estructura similar pero con un grupo butoxi.
Singularidad
1-[(1-Etoxiprop-2-en-1-il)oxi]hexa-2,4-dieno es único debido a su grupo etoxi específico, que confiere propiedades químicas y reactividad distintas en comparación con sus análogos. Esta singularidad lo hace valioso en aplicaciones sintéticas específicas donde el grupo etoxi juega un papel crucial.
Propiedades
Número CAS |
251093-45-5 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
1-(1-ethoxyprop-2-enoxy)hexa-2,4-diene |
InChI |
InChI=1S/C11H18O2/c1-4-7-8-9-10-13-11(5-2)12-6-3/h4-5,7-9,11H,2,6,10H2,1,3H3 |
Clave InChI |
KAQZPKSZRRGEAT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C=C)OCC=CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



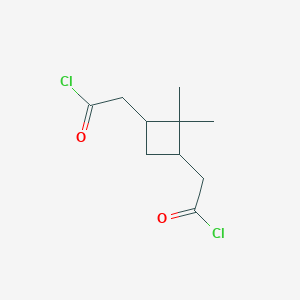
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
![N-(4-methyl-1,3-thiazol-2-yl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12575434.png)

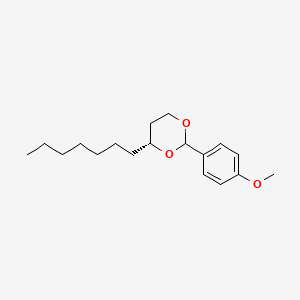
![3-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12575453.png)
![5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide](/img/structure/B12575457.png)
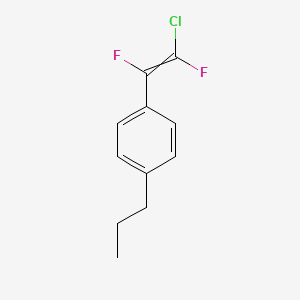

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)
